molecular formula C22H19ClO5 B11157259 methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11157259
M. Wt: 398.8 g/mol
InChI Key: SNBPJMLQAGOSPL-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with chloro (position 6), 4-ethenylbenzyloxy (position 7), methyl (position 4), and an acetoxy group (position 3). Coumarins are widely studied for their biological activities, including anticoagulant, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C22H19ClO5

Molecular Weight

398.8 g/mol

IUPAC Name

methyl 2-[6-chloro-7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C22H19ClO5/c1-4-14-5-7-15(8-6-14)12-27-20-11-19-16(9-18(20)23)13(2)17(22(25)28-19)10-21(24)26-3/h4-9,11H,1,10,12H2,2-3H3

InChI Key

SNBPJMLQAGOSPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C=C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants : Resorcinol (1.0 equiv), ethyl acetoacetate (1.0 equiv).

  • Catalyst : Concentrated sulfuric acid (0.1 equiv relative to resorcinol).

  • Temperature : 0°C for initial mixing, followed by gradual warming to room temperature.

  • Duration : 30 minutes at 0°C, then 90 minutes at room temperature.

The mechanism proceeds through acid-catalyzed formation of a β-keto ester intermediate, followed by cyclization and dehydration. The reaction yields 7-hydroxy-4-methylcoumarin as a pale yellow solid, which is purified via recrystallization from ethanol.

Alkylation with 4-Ethenylbenzyl Bromide

The 7-hydroxy group is functionalized with a 4-ethenylbenzyl moiety via nucleophilic substitution.

Optimized Procedure

  • Reactants : 6-Chloro-7-hydroxy-4-methylcoumarin (1.0 equiv), 4-ethenylbenzyl bromide (1.2 equiv).

  • Base : Sodium bicarbonate (1.5 equiv).

  • Solvent : Acetone/water (1:1 v/v).

  • Temperature : 50°C, 20 hours.

  • Yield : 71% (isolated via extraction and neutralization).

Mechanistic Insights

The reaction proceeds through deprotonation of the phenolic oxygen by NaHCO₃, forming a phenoxide ion that attacks the electrophilic benzyl bromide. The 4-ethenyl group remains intact under these conditions.

Esterification at Position 3

The acetoxy methyl ester is introduced via Steglich esterification or acid-catalyzed transesterification.

Steglich Esterification

  • Reactants : 6-Chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl acetic acid (1.0 equiv), methanol (excess).

  • Catalyst : N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Solvent : Dichloromethane, room temperature, 12 hours.

  • Yield : 89%.

Transesterification Alternative

  • Conditions : Acetic anhydride, sulfuric acid (cat.), reflux, 6 hours.

  • Yield : 82%.

Purification and Characterization

Purification Methods

  • Recrystallization : Ethanol/water mixtures yield high-purity product (mp 142–144°C).

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for intermediates.

Analytical Data

  • ¹H NMR (CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, vinylbenzyl), 6.85 (s, 1H, H-5), 6.72 (d, J=8.4 Hz, 2H, vinylbenzyl), 5.75 (dd, J=10.8 Hz, H-2'), 5.25 (d, J=17.6 Hz, H-1'), 3.72 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O coumarin).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Key Advantage
ChlorinationSO₂Cl₂ in CH₂Cl₂8598High regioselectivity
AlkylationNaHCO₃ in acetone/H₂O7195Mild conditions, scalability
EsterificationSteglich with DCC/DMAP8999Avoids strong acids

Challenges and Optimization Opportunities

  • Regioselectivity in Chlorination : Excess chlorinating agents lead to di- or tri-chlorinated byproducts.

  • Stability of 4-Ethenyl Group : Radical inhibitors (e.g., BHT) may be required during high-temperature steps.

  • Ester Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions during esterification .

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Organic halides and nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of coumarin compounds, including methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, exhibit promising anticancer properties. Studies have shown that such compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study published in Bioorganic & Medicinal Chemistry demonstrated that similar coumarin derivatives effectively reduced tumor growth in xenograft models .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that methyl esters of coumarins possess significant antibacterial and antifungal activities. A recent study found that these compounds could inhibit the growth of various pathogenic microorganisms, suggesting their potential use as natural preservatives or therapeutic agents against infections .

Agricultural Applications

Pesticidal Activity
this compound has been evaluated for its pesticidal properties. Its structural features suggest potential effectiveness against agricultural pests. Experimental data indicate that similar compounds can disrupt the life cycle of pests through hormonal interference or direct toxicity, making them candidates for eco-friendly pesticide formulations .

Herbicidal Properties
Research into the herbicidal activity of coumarin derivatives has shown that they can inhibit plant growth by interfering with key metabolic pathways. The compound's ability to selectively target specific plant species while being less harmful to crops presents an avenue for developing selective herbicides .

Material Sciences

Polymer Chemistry
In material sciences, this compound has been explored as a monomer for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research indicates that polymers derived from such compounds exhibit improved resistance to environmental degradation compared to conventional materials .

Summary of Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityBioorganic & Medicinal ChemistryInduced apoptosis in cancer cells; reduced tumor growth in models
Antimicrobial PropertiesJournal of Antimicrobial AgentsInhibited growth of pathogenic bacteria and fungi
Pesticidal ActivityAgricultural Sciences JournalDisrupted pest life cycles; potential eco-friendly pesticide
Herbicidal PropertiesWeed Science JournalSelectively inhibited growth of target weeds without harming crops
Polymer ChemistryPolymer Science ReviewEnhanced mechanical properties in polymer applications

Mechanism of Action

The mechanism of action of methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
Target Compound 6-Cl, 7-(4-ethenylbenzyloxy), 4-Me, 3-acetoxy ~404.8* High steric bulk (4-ethenylbenzyloxy), Cl enhances polarity.
Ethyl 2-((6-formyl-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate 6-CHO, 5-OMe, 7-OCH₂COOEt, 2-Me, 4-Oxo 376.3 Formyl group increases reactivity; methoxy enhances lipophilicity.
Ethyl 2-{[6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate 6-Et, 3-thiazole, 7-OCH₂COOEt, 4-Oxo 413.4 Thiazole ring introduces heterocyclic bioactivity; ethyl for lipophilicity.
Ethyl 3-[6-Cl-4-Me-2-oxo-7-(pentamethylbenzyloxy)chromen-3-yl]propanoate 6-Cl, 7-OCH₂(pentamethylphenyl), 3-CH₂CH₂COOEt 470.98 Extreme steric hindrance (pentamethylbenzyloxy); propanoate chain.
{6-Cl-4-Me-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid 6-Cl, 7-OCH₂C(CH₂)₂, 3-CH₂COOH, 4-Me 323.0 Allyloxy group reduces bulk; carboxylic acid enhances solubility.

*Calculated based on molecular formula C₂₁H₁₉ClO₆.

Physicochemical Properties

  • Solubility : The target compound’s 4-ethenylbenzyloxy group reduces aqueous solubility compared to analogues with smaller substituents (e.g., methoxy or allyloxy) .
  • Melting Points : Bulky substituents (e.g., pentamethylbenzyloxy in ) result in higher melting points due to tighter crystal packing .

Computational and Crystallographic Studies

  • Structural analysis of the target compound would require tools like SHELXL () and WinGX () to resolve its stereoelectronic effects and compare packing motifs with simpler coumarins .

Key Research Findings

  • Bioactivity : Coumarins with halogen and bulky aryloxy groups (e.g., the target compound) show enhanced anticancer activity in vitro compared to alkyl-substituted derivatives .
  • ADMET Profiles : The 4-ethenylbenzyl group may improve metabolic stability but could increase hepatotoxicity risks due to cytochrome P450 interactions .

Biological Activity

Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19ClO4
  • Molecular Weight : 348.81 g/mol

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various cellular pathways.

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help in reducing oxidative stress in cells. This is crucial for preventing cellular damage and could play a role in cancer prevention.
  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. This effect is thought to be mediated through the modulation of signaling pathways involved in cell proliferation and survival.

Biological Activity Data

Biological ActivityObserved EffectsReference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis in cancer cells

Case Study 1: Antioxidant Activity

A study conducted on various flavonoids, including methyl {6-chloro-7-[4-(ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, showed that it exhibited strong free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, revealing that this compound significantly outperformed several known antioxidants.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that methyl {6-chloro-7-[4-(ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate effectively reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic application in chronic inflammatory conditions.

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it inhibited the growth of breast cancer cell lines (MCF7) by inducing cell cycle arrest and apoptosis. The study highlighted the role of mitochondrial dysfunction as a mechanism underlying these effects.

Q & A

Q. Critical Reaction Parameters :

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°CHigher yields at 80°C due to faster kinetics
Catalyst/BaseK₂CO₃ or NaHK₂CO₃ preferred for milder conditions
SolventDMF or THFDMF enhances solubility of intermediates

Methodological Tip : Use thermogravimetric analysis (TGA) to monitor thermal stability during synthesis .

Basic Research: Which analytical techniques are recommended for structural characterization and purity assessment?

Answer:
A combination of spectroscopic and thermal methods is essential:

  • NMR Spectroscopy : For confirming substitution patterns (e.g., chloro, ethenylbenzyl groups) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for analogous chromen derivatives .
  • DSC/TGA : Evaluates thermal stability and decomposition profiles .

Q. Example Workflow :

Screen reaction pathways computationally to reduce trial-and-error synthesis .

Validate predictions with microreactor experiments to test scalability .

Basic Research: What are the key structural analogs, and how do their properties differ?

Answer:

Analog (CAS)Structural VariationBiological ActivityReference
500203-85-0Methyl ester, no ethenylbenzylReduced cytotoxicity
314741-98-5Benzoic acid substituentEnhanced anti-inflammatory
438028-14-9Propanoic acid chainImproved solubility

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